molecular formula C20H18N4O2 B11175038 N,N'-bis(pyridin-2-ylmethyl)benzene-1,4-dicarboxamide

N,N'-bis(pyridin-2-ylmethyl)benzene-1,4-dicarboxamide

Cat. No.: B11175038
M. Wt: 346.4 g/mol
InChI Key: ADVAQUZDKOSJAE-UHFFFAOYSA-N
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Description

N1,N4-BIS[(PYRIDIN-2-YL)METHYL]BENZENE-1,4-DICARBOXAMIDE is an organic compound that features a benzene ring substituted with two carboxamide groups, each linked to a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-BIS[(PYRIDIN-2-YL)METHYL]BENZENE-1,4-DICARBOXAMIDE typically involves the condensation of pyridin-2-ylmethylamine with benzene-1,4-dicarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time. The use of continuous flow reactors could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1,N4-BIS[(PYRIDIN-2-YL)METHYL]BENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The pyridine rings can be oxidized to form N-oxides.

    Reduction: The carboxamide groups can be reduced to amines.

    Substitution: The hydrogen atoms on the pyridine rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or borane can be employed.

    Substitution: Halogenating agents such as N-bromosuccinimide can be used for bromination.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Benzene-1,4-diamine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

N1,N4-BIS[(PYRIDIN-2-YL)METHYL]BENZENE-1,4-DICARBOXAMIDE has several scientific research applications:

    Coordination Chemistry: It can act as a ligand to form coordination complexes with transition metals, which are useful in catalysis and materials science.

    Materials Science: The compound can be used in the design of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) due to its ability to coordinate with metal ions.

    Biological Studies: Its derivatives can be explored for potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It can be used in the synthesis of advanced materials with specific properties, such as conductivity or magnetism.

Mechanism of Action

The mechanism by which N1,N4-BIS[(PYRIDIN-2-YL)METHYL]BENZENE-1,4-DICARBOXAMIDE exerts its effects largely depends on its role as a ligand in coordination chemistry. It coordinates with metal ions through the nitrogen atoms of the pyridine rings and the oxygen atoms of the carboxamide groups. This coordination can alter the electronic properties of the metal center, facilitating various catalytic processes. The molecular targets and pathways involved would vary based on the specific metal ion and the nature of the coordination complex formed.

Comparison with Similar Compounds

Similar Compounds

    N1,N4-DI(PYRIDIN-4-YL)BENZENE-1,4-DICARBOXAMIDE: Similar structure but with pyridin-4-yl groups.

    N1,N4-DI(PYRIDIN-3-YL)BENZENE-1,4-DICARBOXAMIDE: Similar structure but with pyridin-3-yl groups.

    N1,N4-DI(PYRIDIN-2-YL)BENZENE-1,4-DICARBOXAMIDE: Similar structure but without the methyl groups.

Uniqueness

N1,N4-BIS[(PYRIDIN-2-YL)METHYL]BENZENE-1,4-DICARBOXAMIDE is unique due to the presence of pyridin-2-ylmethyl groups, which provide additional steric and electronic properties compared to its analogs. This can influence its coordination behavior and the properties of the resulting complexes, making it a valuable compound for specific applications in coordination chemistry and materials science.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

1-N,4-N-bis(pyridin-2-ylmethyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C20H18N4O2/c25-19(23-13-17-5-1-3-11-21-17)15-7-9-16(10-8-15)20(26)24-14-18-6-2-4-12-22-18/h1-12H,13-14H2,(H,23,25)(H,24,26)

InChI Key

ADVAQUZDKOSJAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

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